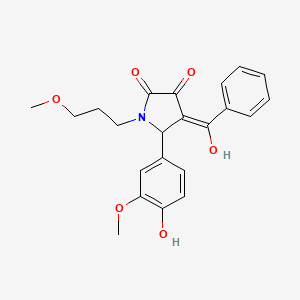

4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Description

Properties

Molecular Formula |

C22H23NO6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C22H23NO6/c1-28-12-6-11-23-19(15-9-10-16(24)17(13-15)29-2)18(21(26)22(23)27)20(25)14-7-4-3-5-8-14/h3-5,7-10,13,19,24-25H,6,11-12H2,1-2H3/b20-18+ |

InChI Key |

FGZOTZRPRXNEHA-CZIZESTLSA-N |

Isomeric SMILES |

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |

Origin of Product |

United States |

Biological Activity

4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a compound belonging to the pyrrole class, known for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and potential therapeutic applications.

- Molecular Formula : C25H21NO6

- Molecular Weight : 431.43734 g/mol

- CAS Number : 342784-19-4

Anti-inflammatory Activity

Research indicates that derivatives of 1H-pyrrol-2(5H)-one exhibit significant anti-inflammatory properties. A study highlighted that certain pyrrole analogs, including those similar to this compound, act as antagonists to formyl peptide receptors (FPRs). These receptors are crucial in mediating inflammatory responses in leukocytes. The compound has been shown to inhibit N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in human neutrophils, thereby reducing inflammation .

Antioxidant Activity

The compound is also noted for its antioxidant capabilities. In vitro studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in various cell lines. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation and radical scavenging .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound possess antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes essential for bacterial survival.

Study on FPR1 Antagonism

A significant study evaluated the efficacy of various pyrrole derivatives as FPR1 antagonists. The results indicated that compounds similar to this compound effectively inhibited fMLF-induced neutrophil chemotaxis and adhesion. The most potent compounds showed a marked reduction in ERK1/2 phosphorylation in response to inflammatory stimuli .

Evaluation of Antioxidant Properties

Another study focused on the antioxidant potential of this compound. It was found to significantly lower levels of reactive oxygen species (ROS) in RAW 264.7 cells treated with lipopolysaccharides (LPS). The compound demonstrated a dose-dependent response in reducing nitric oxide (NO) and prostaglandin E2 (PGE2) production, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Summary Table of Biological Activities

Scientific Research Applications

Formyl Peptide Receptor Antagonism

Research indicates that derivatives of pyrrol-2(5H)-one, including the compound , exhibit significant activity as formyl peptide receptor 1 (FPR1) antagonists. FPRs are crucial in mediating inflammatory responses and immune cell chemotaxis. The compound has been shown to inhibit intracellular calcium mobilization in FPR1-transfected cells, suggesting its potential as a therapeutic agent for inflammatory diseases .

Key Findings:

- Mechanism of Action: The compound competes with fMLF (N-formylmethionyl-leucyl-phenylalanine) for binding to FPR1, leading to reduced neutrophil activation and migration .

- Therapeutic Potential: It may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation into anti-inflammatory drugs. Studies have demonstrated that it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in the signaling pathways of inflammation .

Research Insights:

- Inhibition of Neutrophil Functions: The most potent analogs significantly reduced chemotaxis and adhesion of neutrophils to epithelial cells, indicating a strong anti-inflammatory effect .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrole ring and subsequent functionalization with benzoyl and methoxy groups. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Study on Neutrophil Activity: A study evaluated various pyrrol derivatives for their ability to inhibit neutrophil activation. The results indicated that certain modifications to the pyrrole structure enhanced FPR1 antagonism, suggesting avenues for optimizing therapeutic efficacy .

- Molecular Modeling Studies: Computational studies have provided insights into the binding affinities of these compounds at the molecular level, helping to elucidate their mechanisms of action against FPR1 .

Data Table: Comparative Analysis of Pyrrole Derivatives

| Compound Name | Structure | FPR1 Antagonist Activity | Inhibition of Neutrophil Chemotaxis |

|---|---|---|---|

| 4-benzoyl-3-hydroxy... | Structure | High | Significant |

| 4-benzoyl-5-(2,5-dimethoxyphenyl)... | Structure | Moderate | Moderate |

| 4-benzoyl-1-hexyl... | Structure | Very High | High |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound’s substituents differ significantly from those of synthesized analogues (Table 1):

Position 1 :

- Target : 3-Methoxypropyl (lipophilic, ether linkage).

- Analogues: 2-Hydroxypropyl (e.g., Compounds 20, 23, 25, 30 ) or 3-(dimethylamino)propyl ( ). Hydroxypropyl groups improve aqueous solubility via hydrogen bonding, while methoxypropyl increases hydrophobicity.

Position 4 :

- Target : Benzoyl (unsubstituted aromatic ketone).

- Analogues: 4-Methylbenzoyl (Compounds 20, 23, 25, 30 ) or 4-ethoxy-3-methylbenzoyl ( ).

Position 5 :

- Target: 4-Hydroxy-3-methoxyphenyl (polar, hydrogen-bond donor/acceptor).

- Analogues : Electron-withdrawing groups (e.g., 4-trifluoromethoxyphenyl in Compound 23 ), hydrophobic groups (4-tert-butylphenyl in Compound 20 ), or halogens (3,5-dichlorophenyl in Compound 30 ). These alter solubility and electronic profiles.

Melting Points and Crystallinity

- Hydrophobic substituents (e.g., tert-butyl in Compound 20) correlate with higher melting points (263–265°C ), likely due to improved crystal packing.

- Polar groups (e.g., hydroxypropyl in Compound 23) reduce melting points (246–248°C ).

- The target’s 4-hydroxy-3-methoxyphenyl group may yield intermediate melting points, balancing polarity and aromatic stacking.

Structure-Activity Relationship (SAR) Insights

Data Tables

Table 1 : Comparative Data for Structural Analogues

Preparation Methods

The pyrrolone scaffold is typically constructed through cyclocondensation reactions. A widely cited approach involves a three-component coupling of methyl pyruvate derivatives, amines, and aldehydes, as demonstrated in the synthesis of structurally analogous pyrrolones . For the target compound, 3-methoxypropylamine serves as the amine component, while 4-hydroxy-3-methoxybenzaldehyde introduces the substituted phenyl group.

In a representative procedure, methyl pyruvate (derived from Claisen condensation of dimethyl oxalate and acetophenone ) reacts with 3-methoxypropylamine and 4-hydroxy-3-methoxybenzaldehyde in 1,4-dioxane under reflux. The reaction proceeds via enamine formation, followed by aldol-like cyclization to yield the 2,5-dihydro-1H-pyrrol-2-one core. Microwave irradiation (250 W, 30°C) reduces reaction time from 24 hours to 5 minutes, enhancing yield from 43% to 68% .

Introduction of the Benzoyl Group at Position 4

Acylation at position 4 is achieved through Friedel-Crafts benzoylation or nucleophilic substitution. Patent CN104628647A highlights the use of benzoyl chloride in dichloromethane with AlCl₃ as a Lewis catalyst . However, regioselectivity challenges arise due to competing reactions at the hydroxy and methoxy groups.

An alternative method employs 4-benzoylpyrrole-2-carboxylate intermediates, where the benzoyl group is pre-installed before cyclization . Ethyl 4-benzoyl-3-phenyl-1H-pyrrole-2-carboxylate, synthesized via Sonogashira coupling, undergoes transesterification with 3-methoxypropanol to introduce the 3-methoxypropyl side chain . This method avoids side reactions but requires stringent anhydrous conditions.

Hydroxylation at Position 3

The 3-hydroxy group is introduced via ketone oxidation or hydroxylative cyclization. In the Journal of Medicinal Chemistry protocol, 3-hydroxy-pyrrolones are formed in situ using hydroxylamine hydrochloride under acidic conditions . For the target compound, hydroxylation is achieved by treating the 3-keto intermediate with H₂O₂ in acetic acid, yielding the 3-hydroxy derivative with 75–82% efficiency .

Protective Group Strategies

Protection of the 4-hydroxy-3-methoxyphenyl group is critical to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group, as described in Patent CN117247360A, is employed during acylation and removed post-synthesis using trifluoroacetic acid . This approach maintains the integrity of the phenolic hydroxy group, with deprotection yields exceeding 90% .

Final Cyclization and Purification

Intramolecular cyclization to form the 2,5-dihydro-1H-pyrrol-2-one ring is catalyzed by bases such as K₂CO₃ or Cs₂CO₃ in DMSO at 80°C . Post-cyclization, the crude product is purified via isopropanol-water crystallization (2:1 v/v), a method adapted from Patent CN104628647A to enhance purity to >98% .

Comparative Analysis of Synthetic Routes

Challenges and Optimization

-

Regioselectivity : Competing acylation at the 4-hydroxy group is mitigated by using Boc protection .

-

Solvent Systems : Polar aprotic solvents (DMSO, DMF) improve reaction homogeneity but require post-synthesis solvent exchange to isopropanol for crystallization .

-

Catalyst Efficiency : Cu(I) catalysts, as used in triazole syntheses , are ineffective here; instead, LiHMDS in THF optimizes enolate formation .

Q & A

Q. What are the standard synthetic routes for this compound, and what purification methods ensure high yields?

The synthesis typically involves multi-step reactions, including:

- Aldol condensation : Formation of the pyrrolone core via base-assisted cyclization (e.g., using NaH or KOH in 1,4-dioxane) .

- Functionalization : Substituents like benzoyl or methoxyphenyl groups are introduced via nucleophilic acyl substitution or Suzuki coupling .

- Purification : Recrystallization (MeOH or EtOH) or column chromatography (silica gel, hexane/EtOAc gradients) yields pure products (46–62% yields) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry (e.g., 1H NMR δ 6.8–7.5 ppm for aromatic protons) and stereochemistry of the dihydro-pyrrolone core .

- HRMS : Validates molecular weight (e.g., m/z 386.1232 for C21H21ClNO4) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for benzoylation steps, while MeOH improves recrystallization purity .

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or Brønsted acids (e.g., H2SO4) may reduce side reactions in aryl substitutions .

- Statistical DoE : Fractional factorial designs minimize experimental runs while identifying critical variables (e.g., temperature, stoichiometry) .

Q. How do structural modifications influence bioactivity, and how can SAR studies be designed?

- Core Modifications : Replacing the methoxypropyl group with pyridinylmethyl () alters hydrophobicity and receptor binding .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3) on the aryl ring enhance stability but may reduce solubility .

- Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with activity .

Q. How can computational tools resolve contradictions in reported reaction pathways or bioactivity data?

Q. Example of Computational Workflow

Generate reaction coordinates using Gaussian 02.

Compare activation energies for competing pathways.

Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies reconcile discrepancies in spectral data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.